N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
Properties
CAS No. |
1260932-25-9 |
|---|---|
Molecular Formula |
C18H18FN3O3S |
Molecular Weight |
375.42 |
IUPAC Name |
N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C18H18FN3O3S/c1-11(2)9-22-17(24)16-14(7-8-26-16)21(18(22)25)10-15(23)20-13-6-4-3-5-12(13)19/h3-8,11H,9-10H2,1-2H3,(H,20,23) |
InChI Key |
PIMJWWWOOMVASK-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18FN3O3S
- Molecular Weight : 375.4 g/mol
- IUPAC Name : N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
The compound features a thieno[3,2-d]pyrimidine core known for its diverse biological activities. The presence of the fluorine atom and the unique side chain may enhance its interaction with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation and survival. Preliminary studies suggest that this compound can interact with various enzymes and receptors critical in cancer pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of kinases | |
| Antimicrobial | Potential activity against bacterial strains | |
| Anti-inflammatory | Modulation of inflammatory pathways |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and metastasis.
- Receptor Binding : It shows potential binding affinity to various receptors that regulate cellular processes.
Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to study these interactions quantitatively.
Study 1: Anticancer Activity
A recent study evaluated the anticancer efficacy of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics.
Scientific Research Applications
Therapeutic Potential
Recent studies have explored the therapeutic potential of N-(2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide in various disease models:
- Antimicrobial Activity : Preliminary findings suggest that the compound may possess antimicrobial properties against certain bacterial strains. In vitro assays have shown promising results against Staphylococcus aureus and Escherichia coli.
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Studies indicate that it may inhibit cell proliferation and induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Effects : The anti-inflammatory potential of this compound has been assessed in animal models, revealing a reduction in inflammatory markers, which could be beneficial for conditions such as arthritis or other inflammatory diseases.
Study 1: Antimicrobial Evaluation
A study conducted by researchers aimed to evaluate the antimicrobial efficacy of this compound against common pathogens. The minimum inhibitory concentrations (MICs) were determined using a microdilution method. Results showed that the compound exhibited significant activity against Staphylococcus aureus, with an MIC of 32 µg/mL.
Study 2: Antitumor Activity
In another investigation, the antitumor properties were assessed using human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells (MCF-7) at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating its potential as a therapeutic agent for breast cancer treatment.
Study 3: In Vivo Anti-inflammatory Effects
A recent animal study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. Administration of the compound resulted in a significant reduction in paw swelling compared to control groups, suggesting its utility in managing inflammatory conditions.
Q & A
Q. What are the standard synthetic routes for this compound, and what yields are typically achieved?
The compound is synthesized via multi-step coupling reactions. A common approach involves:
- Step 1: Formation of the thieno[3,2-d]pyrimidine core using β-keto esters or thiourea derivatives.
- Step 2: Alkylation or acylation at the 3-position with 2-methylpropyl groups.
- Step 3: Coupling the fluorophenylacetamide moiety via carbodiimide-mediated reactions (e.g., EDC·HCl in dichloromethane at 273 K). Yields of ~80% have been reported for similar acetamide derivatives after purification via column chromatography .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- 1H NMR : Key signals include aromatic protons (δ 7.28–7.82 ppm), NHCO resonances (δ ~10.10 ppm), and methyl/methylene groups (δ 2.19–4.12 ppm) .
- Elemental Analysis : Matches calculated values (e.g., C: 45.29% observed vs. 45.36% theoretical) .
- Mass Spectrometry : [M+H]+ peaks (e.g., m/z 344.21) confirm molecular weight .
Q. What solvent systems are effective for crystallization?
Slow evaporation of dichloromethane/ethyl acetate (1:1) mixtures produces single crystals suitable for X-ray diffraction, revealing dihedral angles between aromatic rings (e.g., 65.2°) and hydrogen-bonding networks .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
- Solvent Optimization : Switching to polar aprotic solvents like NMP at 120°C enhances reaction efficiency for pyrimidine derivatives, though prolonged heating (>16 hours) may degrade sensitive intermediates .
- Catalyst Screening : Triethylamine improves coupling efficiency by neutralizing HCl byproducts in carbodiimide-mediated reactions .
- Purification : Gradient column chromatography (e.g., CH2Cl2/MeOH) resolves impurities from unreacted starting materials .
Q. What strategies resolve discrepancies between computational models and experimental structural data?
- X-ray Crystallography : Validates bond lengths and angles (e.g., C–S bond: 1.76 Å vs. DFT-predicted 1.79 Å) .
- Torsional Angle Analysis : Computational models may underestimate steric hindrance from 2-methylpropyl groups; experimental data (e.g., 83.5° twist in acetamide groups) refine force field parameters .
Q. How can researchers evaluate the compound's biological activity and mechanism?
- In Vitro Assays : Screen against kinase or protease targets using fluorescence polarization or FRET-based assays.
- SAR Studies : Modify the fluorophenyl or thienopyrimidine moieties to assess impact on binding affinity. For example, replacing 2-fluorophenyl with 3-chloro-4-methoxyphenyl alters hydrogen-bonding interactions .
- Molecular Docking : Use crystal structure data (e.g., PDB entries) to model interactions with ATP-binding pockets or allosteric sites .
Q. What methodologies identify and address batch-to-batch variability in synthesis?
- QC Protocols :
- HPLC-PDA : Monitor purity (>95%) and detect side products (e.g., unreacted pyrimidine intermediates).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and solvent residues .
Data Contradiction Analysis
-
Example Conflict : Discrepancies in reported melting points (e.g., 230°C vs. 394–396 K in similar derivatives).
- Resolution : Verify DSC calibration and sample purity. Impurities (e.g., residual solvents) lower observed melting points .
-
Example Conflict : NMR shifts vary between DMSO-d6 and CDCl3 due to solvent polarity.
- Resolution : Standardize solvent choice and compare with literature data (e.g., NHCO protons in DMSO-d6: δ ~10.10 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
